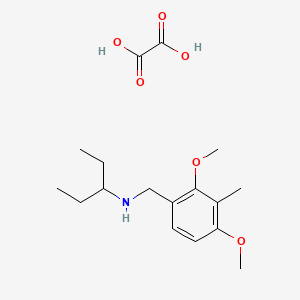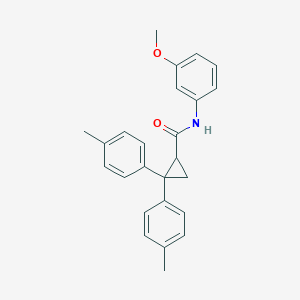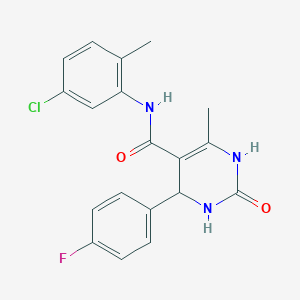![molecular formula C27H20N2O4 B5052377 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide](/img/structure/B5052377.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide: is a complex organic compound characterized by the presence of a benzoxazole ring, a hydroxyphenyl group, and a phenylmethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Phenylmethoxybenzamide Formation: The final step involves the coupling of the benzoxazole derivative with a phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions.
Substitution: The phenylmethoxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted phenylmethoxybenzamides.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its role in enzyme inhibition and as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide involves its interaction with specific molecular targets:
DNA Binding: The compound intercalates into the DNA helix, disrupting the replication process.
Enzyme Inhibition: It inhibits enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Fluorescence: The benzoxazole ring imparts fluorescent properties, making it useful for imaging applications.
類似化合物との比較
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide is unique due to the presence of both hydroxyphenyl and phenylmethoxy groups, which enhance its biological activity and fluorescence properties compared to other benzoxazole derivatives.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4/c30-24-16-20(13-14-22(24)27-29-23-11-4-5-12-25(23)33-27)28-26(31)19-9-6-10-21(15-19)32-17-18-7-2-1-3-8-18/h1-16,30H,17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGCYRYGPKJIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5052308.png)
![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)

![dimethyl 4,4'-[1,6-hexanediylbis(iminocarbonyloxy)]dibenzoate](/img/structure/B5052326.png)
![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5052335.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B5052350.png)



![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B5052386.png)
![2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol](/img/structure/B5052389.png)
![4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5052401.png)
